

An In-Depth Technical Guide to the Interactome of N8-Acetylspermidine

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Compound of Interest

Compound Name: N8-Acetylspermidine

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Abstract

N8-acetylspermidine (N8-AcSpd) is a key metabolite in the polyamine metabolic pathway, playing a crucial role in cellular homeostasis. While its interactome is a subject of ongoing research, the most well-characterized interaction is with Histone Deacetylase 10 (HDAC10), a unique enzyme that specifically deacetylates N8-AcSpd. This technical guide provides a comprehensive overview of the known interactome of **N8-acetylspermidine**, with a primary focus on its interaction with HDAC10. It summarizes quantitative data, details experimental protocols for studying these interactions, and presents signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the biological functions of **N8-acetylspermidine**.

Introduction

Polyamines are essential polycations involved in a myriad of cellular processes, including cell growth, differentiation, and proliferation. The levels of polyamines are tightly regulated through biosynthesis, catabolism, and intercellular transport. Acetylation is a critical modification of polyamines, and **N8-acetylspermidine** is a specific monoacetylated derivative of spermidine. The biological functions of N8-AcSpd are intrinsically linked to its interactions with other macromolecules, primarily proteins. To date, the most significant and well-documented interactor of N8-AcSpd is Histone Deacetylase 10 (HDAC10).^{[1][2]} This interaction is pivotal for

maintaining polyamine homeostasis and has been implicated in various pathological conditions, including cancer and neuroblastoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The N8-Acetylspermidine Interactome

The known interactome of **N8-acetylspermidine** is currently limited, with HDAC10 being the only extensively studied protein partner.

Histone Deacetylase 10 (HDAC10)

HDAC10 is a class IIb histone deacetylase that exhibits a unique and high substrate specificity for **N8-acetylspermidine** over other acetylated polyamines and acetylated lysine residues in histones.[\[1\]](#)[\[2\]](#) This specificity establishes HDAC10 as a polyamine deacetylase, playing a critical role in recycling spermidine from N8-AcSpd.

The interaction between N8-AcSpd and HDAC10 is a catalytic one, where HDAC10 hydrolyzes the acetyl group from N8-AcSpd, yielding spermidine and acetate. This enzymatic activity is crucial for maintaining the intracellular pool of spermidine, which is essential for various cellular functions.

Quantitative Data on N8-Acetylspermidine Interactions

The following table summarizes the available quantitative data for the interaction of **N8-acetylspermidine** and its analogs with relevant proteins.

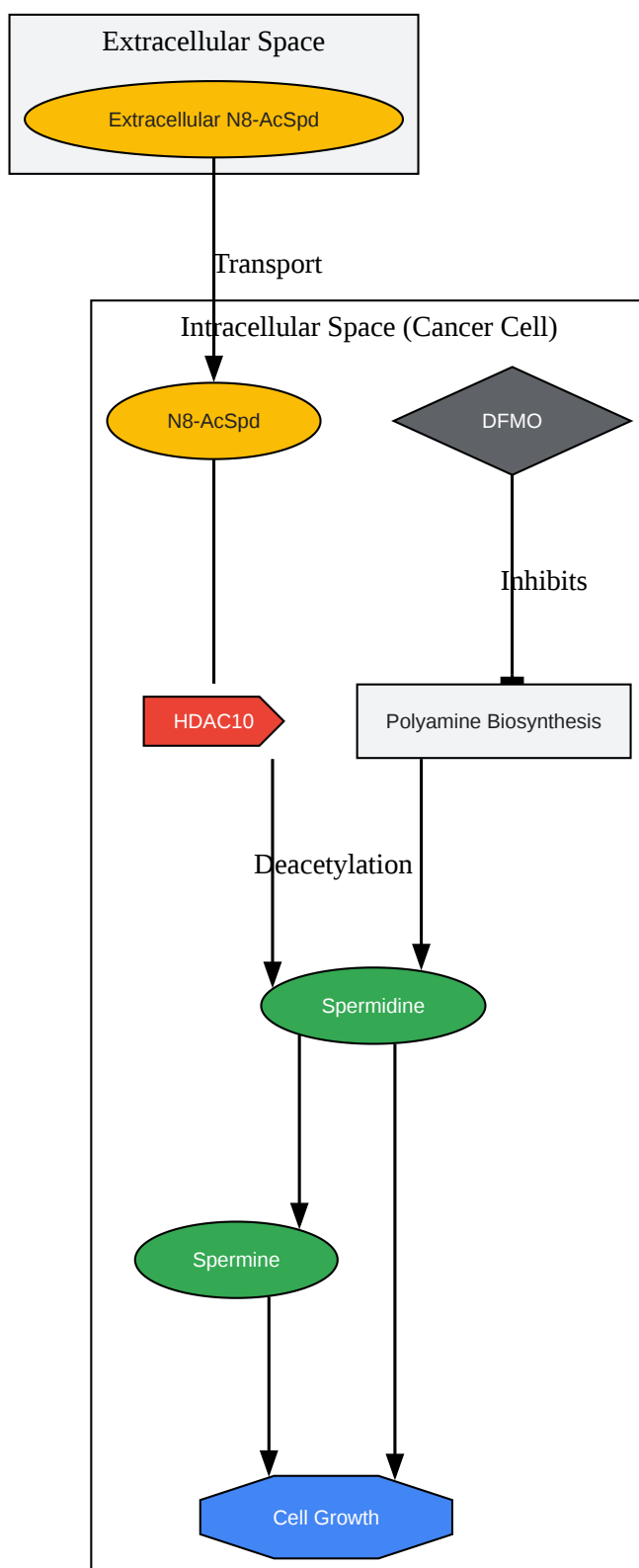
Interacting Protein	Ligand/Inhibitor	Assay Type	Quantitative Value	Reference
Acetylpolyamine amidohydrolase (APAH)	Compound III (hydroxamate analog of N8-AcSpd)	Enzyme Inhibition	IC50: 210 nM	[4]
Acetylpolyamine amidohydrolase (APAH)	Compound IV (trifluoromethylketone analog of N8-AcSpd)	Enzyme Inhibition	IC50: 440 nM	[4]
N8-AcSpd deacetylase	6-[(3-aminopropyl)amino]-N-hydroxyhexanamide	Enzyme Inhibition	Apparent Ki: 0.001 μ M	[5]
N8-AcSpd deacetylase	N8-acetylspermidine	Enzyme Kinetics	Apparent Km: 11 μ M	[5]

Signaling Pathways Involving N8-Acetylspermidine

N8-acetylspermidine, primarily through its relationship with HDAC10 and polyamine metabolism, is implicated in several key signaling pathways, particularly in the context of cancer biology.

Polyamine Homeostasis and Cancer Cell Growth

HDAC10-mediated deacetylation of N8-AcSpd is a critical step in the polyamine salvage pathway. In cancer cells, where there is a high demand for polyamines to sustain rapid proliferation, this pathway can be crucial. The diagram below illustrates how extracellular N8-AcSpd can be utilized by cancer cells to replenish their spermidine pools, thereby supporting growth. This becomes particularly relevant in the context of therapies that target polyamine biosynthesis, such as the use of DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase.

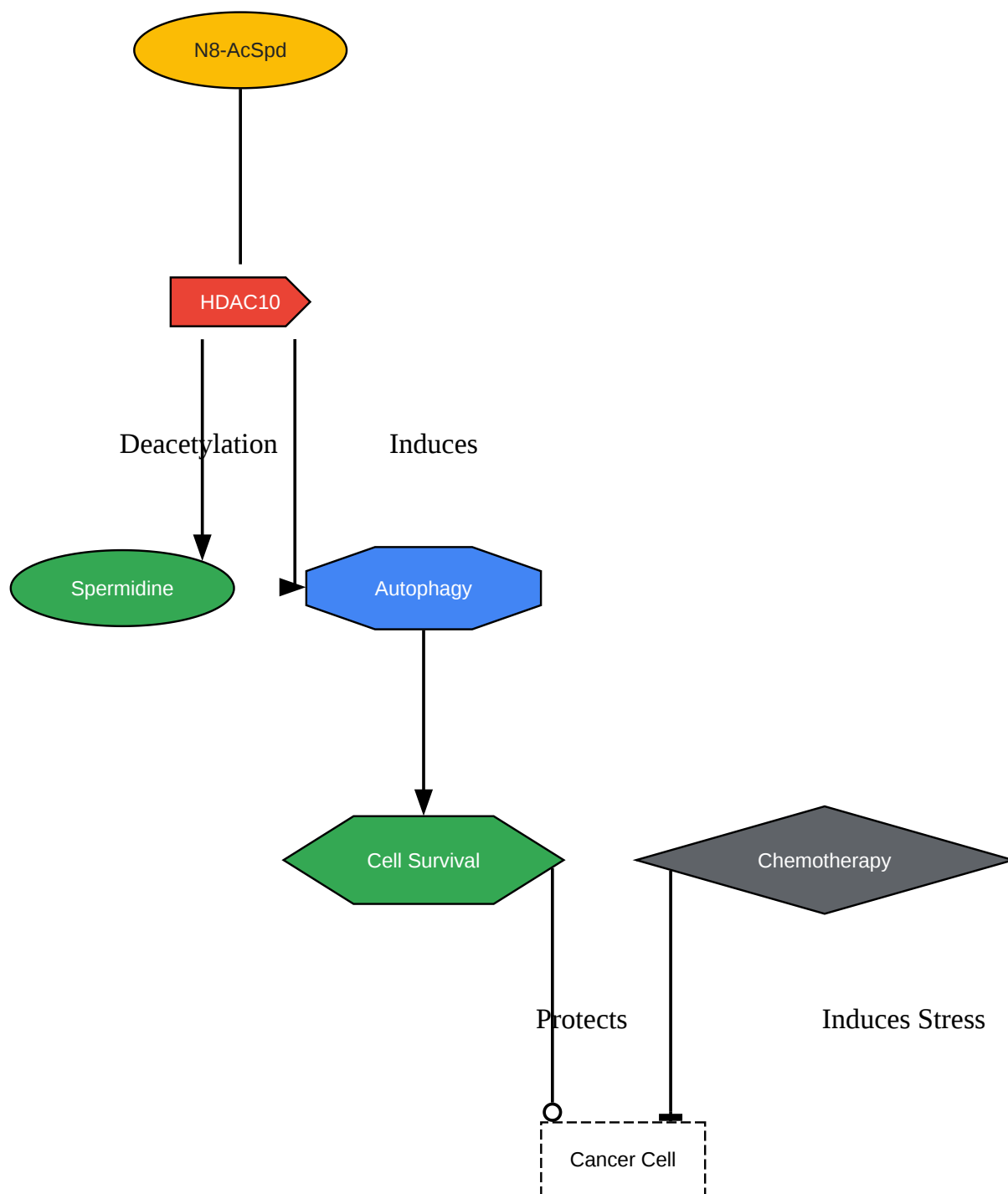


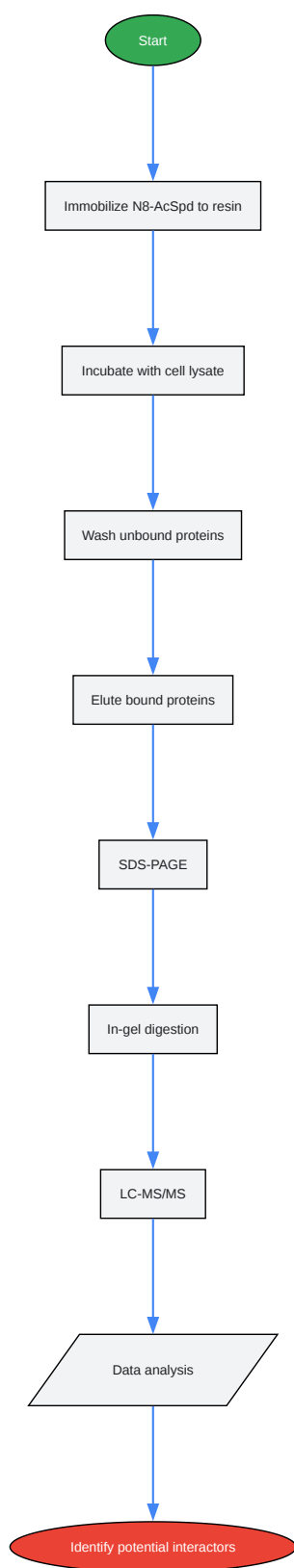
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Caption: N8-AcSpd uptake and its role in cancer cell growth.

HDAC10, N8-Acetylspermidine, and Autophagy

HDAC10 has been shown to induce autophagy, a cellular survival mechanism.^[2] Inhibition of HDAC10 can suppress this process, making cancer cells more susceptible to chemotherapy. The deacetylation of N8-AcSpd by HDAC10 is linked to this pro-autophagic activity, although the precise molecular mechanisms are still under investigation.





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